molecular formula C16H22O10 B2455168 Secologanic acid CAS No. 60077-46-5

Secologanic acid

Cat. No.: B2455168
CAS No.: 60077-46-5
M. Wt: 374.342
InChI Key: LCTYGGXMQYUYHL-ZUOZORNJSA-N
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Mechanism of Action

Target of Action

Secologanic acid is a natural organic compound that exists in some plants, such as certain Rosaceae and Euphorbiaceae plants . It has been found to interact with a cytochrome P450 enzyme known as secologanin synthase (Nn CYP72A1), which plays a crucial role in the biosynthesis of camptothecin, a high-value anti-cancerous compound .

Mode of Action

This compound interacts with its target, the secologanin synthase, to form secologanin, a key intermediate in the biosynthesis of camptothecin . This interaction results in changes at the molecular level, leading to the production of secologanin and, subsequently, camptothecin .

Biochemical Pathways

This compound is involved in the seco-iridoid pathway, a complex and highly regulated pathway that leads to the production of potent terpenoid indole alkaloids . This pathway involves a diverse array of intermediates and is influenced by different enzymatic reactions . The formation of this compound from loganic acid is a penultimate step in this pathway .

Pharmacokinetics

The pharmacokinetics of this compound, like other iridoids, involves its absorption, distribution, metabolism, and excretion (ADME). Detailed information on the adme properties of this compound is limited

Result of Action

The interaction of this compound with its target enzyme results in the formation of secologanin, which is a key intermediate in the biosynthesis of camptothecin . Camptothecin is a potent anti-cancerous compound, indicating that the action of this compound at the molecular and cellular levels contributes to the production of therapeutically valuable compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, treatments with methyl jasmonate, salicylic acid, and wounding have been shown to modulate the mRNA transcripts of the secologanin synthase gene, which could potentially affect the action of this compound

Biochemical Analysis

Biochemical Properties

Secologanic acid interacts with various enzymes and proteins in biochemical reactions. For instance, it is a substrate for the enzyme secologanin synthase (Nn CYP72A1), a cytochrome P450 involved in camptothecin biosynthesis . The interaction between this compound and this enzyme is crucial for the formation of secologanin, a central compound from which many chemically diverse natural products arise .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to have significant inhibitory effects on nitric oxide production in lipopolysaccharide-activated macrophages . This suggests that this compound may influence cell signaling pathways and cellular metabolism, particularly in immune cells.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. One key mechanism is its role as a substrate for the enzyme secologanin synthase, which catalyzes the formation of secologanin . This process involves binding interactions with the enzyme, potentially leading to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the compound is stable for two years when stored at the recommended temperature

Metabolic Pathways

This compound is involved in the seco-iridoid pathway, a complex and highly regulated pathway that leads to the production of various potent terpenoid indole alkaloids . This pathway involves the action of several enzymes, including secologanin synthase .

Comparison with Similar Compounds

Secologanic acid is unique due to its role as a key intermediate in the biosynthesis of various alkaloids. Similar compounds include:

This compound stands out due to its involvement in the biosynthesis of camptothecin, a highly valuable anti-cancer compound .

Properties

IUPAC Name

(4aS,5R,6S)-5-ethenyl-3-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O10/c1-2-6-7-3-10(18)25-14(22)8(7)5-23-15(6)26-16-13(21)12(20)11(19)9(4-17)24-16/h2,5-7,9-13,15-21H,1,3-4H2/t6-,7+,9-,10?,11-,12+,13-,15+,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTYGGXMQYUYHL-UEMOXOMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1[C@@H]2CC(OC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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